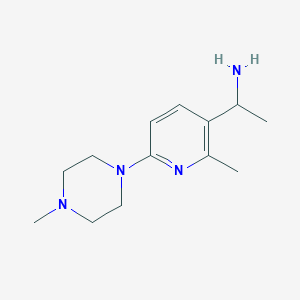

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine

Description

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine is a heterocyclic amine featuring a pyridine core substituted with a 2-methyl group, a 4-methylpiperazine moiety at the 6-position, and an ethanamine side chain at the 3-position.

Properties

Molecular Formula |

C13H22N4 |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

1-[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethanamine |

InChI |

InChI=1S/C13H22N4/c1-10(14)12-4-5-13(15-11(12)2)17-8-6-16(3)7-9-17/h4-5,10H,6-9,14H2,1-3H3 |

InChI Key |

RBXHIDKSPWAVQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine typically involves multiple steps. One common method includes the reaction of 2-methyl-6-bromopyridine with 4-methylpiperazine under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and its analogs:

Key Findings and Implications

Piperazine derivatives often exhibit improved pharmacokinetic profiles in drug discovery . Morpholine () introduces an oxygen atom, reducing basicity and altering lipophilicity, which may affect blood-brain barrier penetration .

Functional Group Modifications :

- Boronic acid in BB-1636 () renders it suitable as a synthetic intermediate for cross-coupling reactions, diverging from the target compound’s likely biological focus .

- The tetrahydrochloride salt in HA-8170 improves aqueous solubility, whereas the free base form of the target compound may require formulation optimization for drug delivery .

Synthetic Pathways :

- Analogs like those in and suggest shared synthetic routes, such as nucleophilic substitution or palladium-catalyzed couplings, to install heterocyclic and amine groups .

Research and Pharmacological Considerations

- Metabolism and Stability : The 4-methyl group on the piperazine ring (target compound) may hinder oxidative metabolism, extending plasma half-life compared to unmethylated analogs .

- Receptor Interactions : Ethylamine chains (e.g., target compound) are associated with serotonin receptor modulation in CNS disorders, whereas morpholine derivatives () may target kinases or GPCRs .

- Solubility and Bioavailability : Piperazine-containing compounds generally exhibit balanced lipophilicity, making them favorable for oral administration compared to more lipophilic piperidine analogs .

Biological Activity

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine, also known by its CAS number 1956369-46-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a piperazine moiety, which is often associated with various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Weight | 256.78 g/mol |

| CAS Number | 1956369-46-2 |

| Purity | 95% |

| Physical Form | Powder |

Research indicates that the compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions suggest potential applications in treating neurological disorders.

- Dopaminergic Activity : Preliminary studies have shown that derivatives of this compound can modulate dopamine levels, which is crucial in conditions such as Parkinson's disease .

- Serotonergic Activity : The piperazine structure may enhance serotonergic activity, contributing to anxiolytic and antidepressant effects .

Biological Activity

The biological activity of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine has been evaluated through various assays:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits selective binding to serotonin receptors, potentially leading to increased serotonin availability in synaptic clefts. This mechanism could be beneficial in treating mood disorders.

In Vivo Studies

Animal studies have shown that administration of this compound results in significant behavioral changes consistent with enhanced dopaminergic and serotonergic activity. For instance:

- Behavioral Tests : Rodent models treated with the compound displayed reduced anxiety-like behaviors in the elevated plus maze test .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Depression : A study involving chronic administration of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine in mice showed a marked decrease in depressive-like symptoms as measured by forced swim tests .

- Neuroprotective Effects : Another study indicated that this compound could protect against neurotoxic damage induced by MPTP, a neurotoxin used to model Parkinson's disease in animals. The mechanism was attributed to its ability to enhance dopamine release and reduce oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.